N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, an ethoxyphenyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. The final step involves the formation of the oxazole ring and the carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens or nitro compounds for substitution reactions. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with desired functionalities.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26N2O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O6S/c1-3-31-20-9-7-18(8-10-20)23-14-22(25-32-23)24(27)26(19-11-12-33(28,29)16-19)15-17-5-4-6-21(13-17)30-2/h4-10,13-14,19H,3,11-12,15-16H2,1-2H3 |
InChI Key |
DUYKDXDKGXKLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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